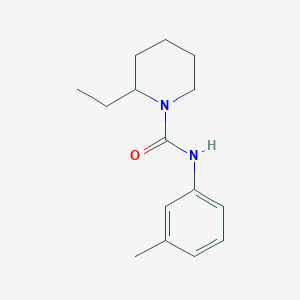
N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline, also known as DMTD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTD is a diazo compound that contains an azo group and a triazole ring, which makes it an interesting molecule for research purposes.
作用機序
The mechanism of action of N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline is not fully understood, but it is believed to involve the formation of free radicals upon exposure to light. These free radicals can then react with other molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antimicrobial activity and the ability to induce apoptosis in cancer cells. It has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline is its versatility. It can be used in a variety of applications, from the production of new materials to the treatment of diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are numerous future directions for research on N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline. One area of interest is in the development of new photoactive materials using this compound as a photosensitizer. Another area of research is in the potential use of this compound in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its versatility and potential for use in the development of new materials and the treatment of diseases make it an interesting molecule for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
合成法
The synthesis of N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline can be achieved through a diazo coupling reaction between 4-(4H-1,2,4-triazol-3-yl)aniline and N,N-dimethylaniline. The reaction is typically carried out in the presence of a copper catalyst and requires careful control of the reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
N,N-dimethyl-4-(4H-1,2,4-triazol-3-yldiazenyl)aniline has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new materials. This compound has been shown to have the ability to act as a photosensitizer, which makes it useful in the production of photoactive materials such as photoresists and photovoltaic devices.
特性
IUPAC Name |
N,N-dimethyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-16(2)9-5-3-8(4-6-9)13-15-10-11-7-12-14-10/h3-7H,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCNWVBOSBWGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5318309.png)

![N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5318327.png)
![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)

![(3S*,4S*)-1-({5-[(dimethylamino)methyl]-1,3,4-oxadiazol-2-yl}carbonyl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B5318340.png)
![ethyl 4-{3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5318343.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5318347.png)
![2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
![N-methyl-N-[(5-{[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5318379.png)
![4-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5318387.png)

![N-[(cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B5318399.png)
